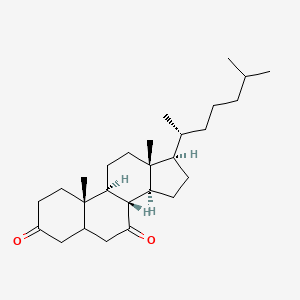![molecular formula C11H17N3O4 B14227219 N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine CAS No. 827616-05-7](/img/structure/B14227219.png)
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also contains an aminomethyl group and a valine moiety, which is an essential amino acid. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine typically involves the formation of the oxazole ring followed by the introduction of the aminomethyl group and the valine moiety. One common method for synthesizing oxazole rings is through the cyclization of α-haloketones with amides or nitriles. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of waste. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine include:
- N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-alanine
- N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-leucine
- N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-isoleucine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the valine moiety, an essential amino acid, may enhance its biological activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
827616-05-7 |
|---|---|
Molekularformel |
C11H17N3O4 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
(2S)-2-[[2-(aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H17N3O4/c1-5(2)8(11(16)17)14-10(15)9-6(3)18-7(4-12)13-9/h5,8H,4,12H2,1-3H3,(H,14,15)(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
CCJCJEUTNCOOGS-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=C(N=C(O1)CN)C(=O)N[C@@H](C(C)C)C(=O)O |
Kanonische SMILES |
CC1=C(N=C(O1)CN)C(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol](/img/structure/B14227149.png)
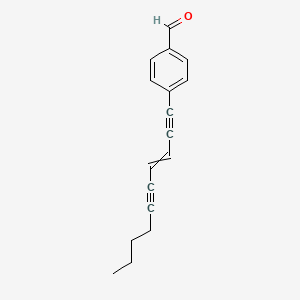
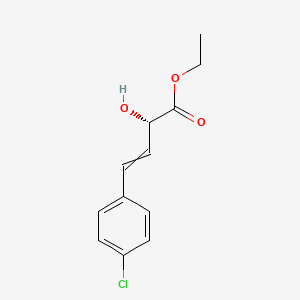
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
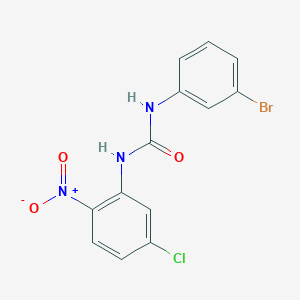

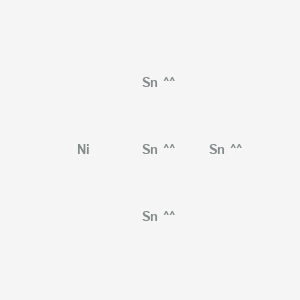
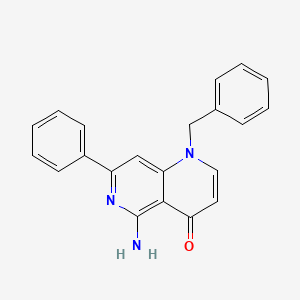
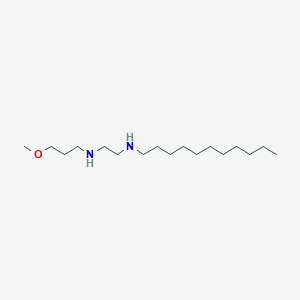
methylene]-](/img/structure/B14227194.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14227203.png)

